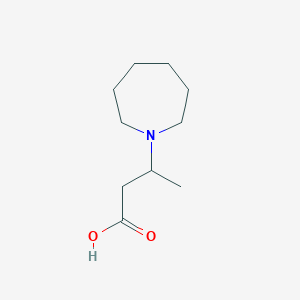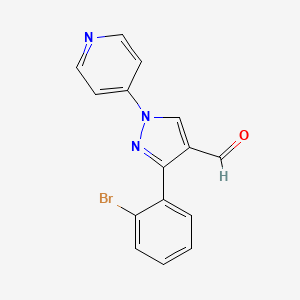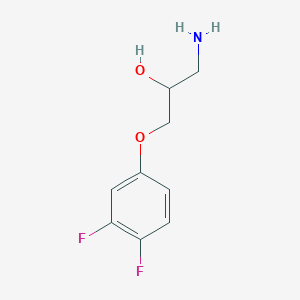
3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” is a synthetic compound with a CAS Number of 1157922-50-3 . It has a molecular weight of 285.32 . The IUPAC name for this compound is N-(4-fluorophenyl)-N’-(1,2,3,4-tetrahydro-5-isoquinolinyl)urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.
Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, including compounds like 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain THIQ derivatives have been found to possess neuroprotective properties, such as preventing Parkinsonism in mammals. These compounds have also been investigated for their anticancer properties, with some derivatives being studied as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise in various therapeutic areas including cancer, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Urea Derivatives in Medicinal Chemistry
Urea derivatives are known for their unique hydrogen bonding capabilities, making them crucial in drug-target interactions. These derivatives, including this compound, are incorporated into small molecules that display a wide range of bioactivities. Research has demonstrated the importance of urea in drug design, with various urea derivatives being investigated as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. This highlights the significance of urea moieties in medicinal chemistry and their potential to contribute to the development of new therapeutic agents with improved selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQYFRYZYRUCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
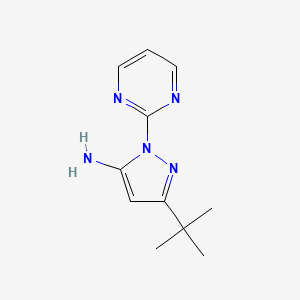
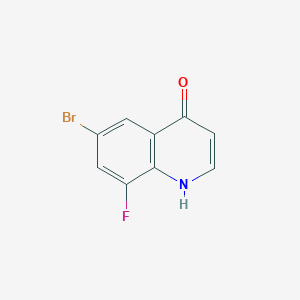
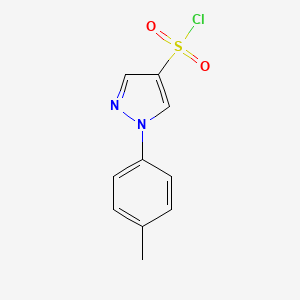
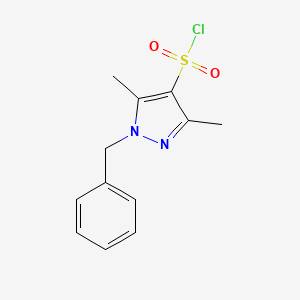
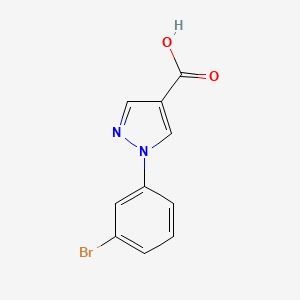
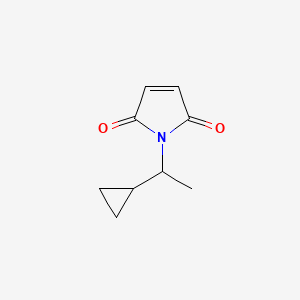
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
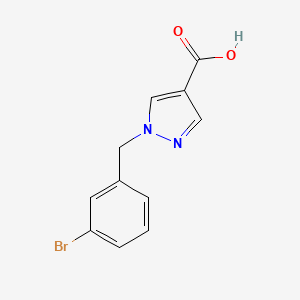
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
